molecular formula C9H12N4S B1301395 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869943-98-6

4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1301395
CAS No.: 869943-98-6
M. Wt: 208.29 g/mol
InChI Key: KPQVGQLSCPQVCU-UHFFFAOYSA-N
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Description

4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazole derivatives .

Scientific Research Applications

4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyrrole-containing compounds, such as:

Uniqueness

What sets 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol apart is its unique combination of a triazole ring and a pyrrole moiety, which imparts distinct chemical and biological properties.

Biological Activity

4-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 869943-98-6) is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}N4_4S
  • Molecular Weight : 208.28 g/mol
  • Boiling Point : 317.7±44.0 °C (predicted)
  • Density : 1.31±0.1 g/cm³ (predicted)
  • pKa : 9.68±0.20 (predicted)

These properties indicate that the compound may exhibit stability under various conditions, making it suitable for further biological evaluation.

Antitumor Activity

Research has indicated that derivatives of triazole-thiol compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. In particular, derivatives containing the triazole moiety have been found to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR .

A specific study highlighted that compounds with a triazole-thiol structure demonstrated cytotoxicity against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound has shown activity against a range of microorganisms, including bacteria and fungi. The presence of the thiol group is believed to enhance this activity by facilitating interactions with microbial enzymes .

In vitro tests have demonstrated that similar triazole-thiol compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .

Anti-inflammatory Properties

Triazole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators in various models of inflammation. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of nitric oxide synthesis .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiol group can interact with cysteine residues in enzymes, altering their activity.
  • Disruption of Cell Signaling : By targeting specific pathways involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that triazole-thiols may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyFocusKey Findings
Umesha et al., 2009Antimicrobial ActivityDemonstrated significant antimicrobial activity against various pathogens using DPPH radical scavenging assays .
PMC9416745Antitumor ActivityIdentified cytotoxic effects on melanoma and breast cancer cell lines; selectivity towards cancer cells was noted .
MDPI, 2014Synthesis and Biological PropertiesReported antibacterial activity against multiple microorganisms; highlighted the role of the triazole nucleus in enhancing pharmacological effects .

Properties

IUPAC Name

4-methyl-3-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-12-5-3-4-7(12)6-8-10-11-9(14)13(8)2/h3-5H,6H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVGQLSCPQVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129693
Record name 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-98-6
Record name 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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